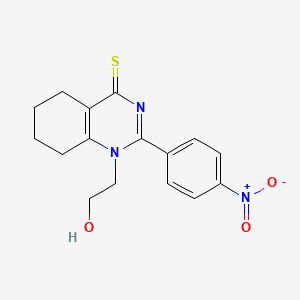

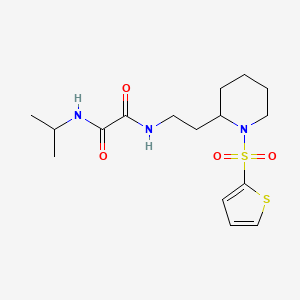

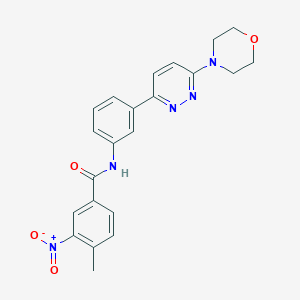

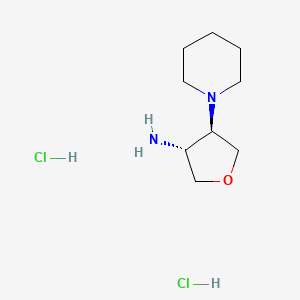

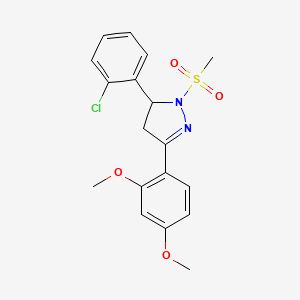

![molecular formula C16H18N2O4S B2535791 methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate CAS No. 853751-18-5](/img/structure/B2535791.png)

methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The carbamate group (NHCOO) is a functional group that consists of a carbonyl group (C=O) flanked by an amine group (NH2) and an ester group (OR).

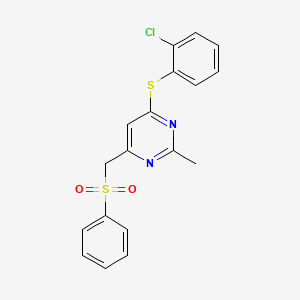

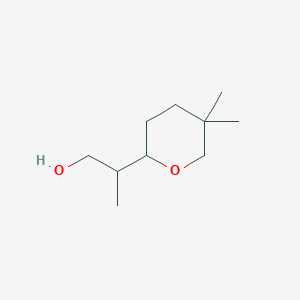

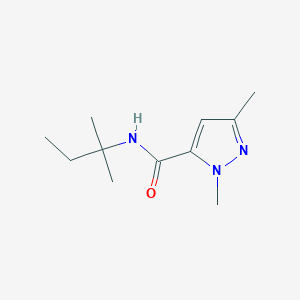

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a central carbamate group, with a phenyl ring attached to the nitrogen and another phenyl ring attached to the carbonyl carbon. The phenyl ring attached to the nitrogen would have a methyl group attached to it, and the phenyl ring attached to the carbonyl carbon would have a sulfamoyl group attached to it .

Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .

Wissenschaftliche Forschungsanwendungen

- Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

- The compound’s sulfamoyl group suggests potential enzyme inhibition properties. Researchers have explored its interactions with specific enzymes, such as carbonic anhydrases or metalloenzymes. Understanding its binding affinity and selectivity can aid drug design and development .

- Preliminary studies indicate that methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate exhibits antibacterial activity against certain bacterial strains. Investigating its mode of action and potential synergy with existing antibiotics could lead to novel therapeutic options .

- The compound’s crystal structures reveal interesting intermolecular interactions. Researchers have explored its self-assembly behavior, hydrogen bonding patterns, and crystal packing. Such insights contribute to the field of supramolecular chemistry and crystal engineering .

- Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate serves as a building block for designing functional materials. Its unique structure and reactivity make it valuable in constructing coordination polymers, metal-organic frameworks (MOFs), and other advanced materials .

- Computational studies have investigated the compound’s pharmacophoric features. Identifying key functional groups and understanding their roles can guide the design of related molecules with improved bioactivity or reduced side effects .

Anticancer Potential

Enzyme Inhibition

Antibacterial Activity

Supramolecular Chemistry

Materials Science

Pharmacophore Exploration

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would depend on its specific structure and its potential applications. For example, if it has potential uses as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Eigenschaften

IUPAC Name |

methyl N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)11-17-23(20,21)15-9-7-14(8-10-15)18-16(19)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCSXGVXEYIXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)

![(E)-N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2535726.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)